molecular formula C52H68N6O6 B10839686 1,10-bis-(Dmt-Tic-amino)decane

1,10-bis-(Dmt-Tic-amino)decane

Cat. No. B10839686
M. Wt: 873.1 g/mol
InChI Key: WGSCXEFFOVZNEM-QCSGVJIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-bis-(Dmt-Tic-amino)decane: is a complex organic compound with the molecular formula C52H68N6O6. It contains a variety of functional groups, including aromatic hydroxyls, primary and tertiary amines, and secondary and tertiary amides. This compound is notable for its intricate structure, which includes multiple aromatic rings and a long aliphatic chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis-(Dmt-Tic-amino)decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Aliphatic Chain: The decane backbone is constructed using standard organic synthesis techniques, such as the coupling of smaller carbon units.

    Introduction of Functional Groups: The aromatic rings and amine groups are introduced through a series of substitution reactions, often involving reagents like halides and amines.

    Amidation Reactions: The formation of amide bonds is achieved through reactions between carboxylic acids and amines, using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,10-bis-(Dmt-Tic-amino)decane can undergo various chemical reactions, including:

    Oxidation: The aromatic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1,10-bis-(Dmt-Tic-amino)decane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,10-bis-(Dmt-Tic-amino)decane involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it has been shown to exhibit agonistic activity at the delta opioid receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-bis-(Dmt-Tic-amino)decane is unique due to its combination of aromatic hydroxyls, amines, and amides, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the delta opioid receptor, sets it apart from other similar compounds.

properties

Molecular Formula

C52H68N6O6

Molecular Weight

873.1 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[10-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]decyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C52H68N6O6/c1-33-23-41(59)24-34(2)43(33)29-45(53)51(63)57-31-39-19-13-11-17-37(39)27-47(57)49(61)55-21-15-9-7-5-6-8-10-16-22-56-50(62)48-28-38-18-12-14-20-40(38)32-58(48)52(64)46(54)30-44-35(3)25-42(60)26-36(44)4/h11-14,17-20,23-26,45-48,59-60H,5-10,15-16,21-22,27-32,53-54H2,1-4H3,(H,55,61)(H,56,62)/t45-,46-,47?,48?/m0/s1

InChI Key

WGSCXEFFOVZNEM-QCSGVJIWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.